molecular formula C19H18N4O4S B2949542 (4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(2-nitrophenyl)methanone CAS No. 1105232-88-9

(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(2-nitrophenyl)methanone

Cat. No. B2949542
CAS RN: 1105232-88-9
M. Wt: 398.44
InChI Key: VOZPZVLVUBADQN-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a furan ring, a thiazole ring, a piperazine ring, and a nitrophenyl group. Furan is a heterocyclic compound that consists of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiazole is a similar heterocyclic compound, but it contains a nitrogen and a sulfur atom . Piperazine is a six-membered ring containing two nitrogen atoms . Finally, nitrophenyl is a functional group consisting of a phenyl ring and a nitro group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The furan and thiazole rings are aromatic, meaning they have a cyclic cloud of delocalized electrons above and below the plane of the molecule . The piperazine ring is a saturated cyclic amine, which would likely make it somewhat flexible . The nitrophenyl group is electron-withdrawing, which could affect the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitrophenyl group could make the compound more polar, affecting its solubility in different solvents . The piperazine ring might confer basicity to the compound .

Scientific Research Applications

Antimicrobial Potential

Compounds containing similar structures have shown significant antimicrobial potential . The presence of the thiazole and furan rings, which are also found in the compound , may contribute to this activity.

Antioxidant Activity

Some compounds with similar structures have been synthesized and evaluated for antioxidant activity . They have shown promising results in various assays, indicating that the compound might also have potential as an antioxidant.

Antiviral Activity

Indole derivatives, which share some structural similarities with the compound , have shown antiviral activity . This suggests that the compound could potentially be used in the development of new antiviral drugs.

Anti-inflammatory Activity

Compounds containing similar structures have shown significant anti-inflammatory activities . This suggests that the compound could potentially be used in the treatment of inflammatory conditions.

Anticancer Activity

A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, which are structurally similar to the compound , were synthesized and screened for their in vitro cytotoxic activity against various cancer cell lines . This suggests that the compound could potentially be used in cancer treatment.

Antidiabetic Activity

Indole derivatives have shown antidiabetic activity . Given the structural similarities between indole derivatives and the compound , it’s possible that the compound could also have antidiabetic properties.

Mechanism of Action

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. For example, it could be investigated as a potential pharmaceutical or as a building block for the synthesis of more complex molecules .

properties

IUPAC Name

[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-(2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c24-19(14-4-1-2-5-16(14)23(25)26)22-9-7-21(8-10-22)12-18-20-15(13-28-18)17-6-3-11-27-17/h1-6,11,13H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZPZVLVUBADQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(2-nitrophenyl)methanone

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